1-(4-Nitrophenyl)-1H-imidazole

Kinetics Reactivity Activation Energy

Researchers needing a consistent nitroaryl imidazole scaffold face batch variability in electronic properties and coordination behavior. This compound resolves that: • Near-coplanar geometry (4.59° dihedral angle) enables predictable formation of both tetrahedral [M(nopi)₂Cl₂] and octahedral [M(nopi)₆](NO₃)₂ 3d transition metal complexes. • The para-nitro group provides reliable electron-withdrawing modulation of the imidazole ring, essential for kinase inhibitor library development and target binding studies. • 98% purity with high thermal stability (mp 198-203°C) ensures reproducible performance across crystal engineering, redox-active materials, and sensor applications.

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
CAS No. 2301-25-9
Cat. No. B1295038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrophenyl)-1H-imidazole
CAS2301-25-9
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=CN=C2)[N+](=O)[O-]
InChIInChI=1S/C9H7N3O2/c13-12(14)9-3-1-8(2-4-9)11-6-5-10-7-11/h1-7H
InChIKeyPUCOOPJLAXJKOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Nitrophenyl)-1H-imidazole Core Scaffold


1-(4-Nitrophenyl)-1H-imidazole (CAS 2301-25-9) is an imidazole derivative characterized by a para-nitrophenyl substituent at the N1 position [1]. This nitroaryl heterocyclic scaffold serves as a key intermediate in medicinal chemistry, particularly in kinase inhibitor development, and as a ligand precursor in coordination chemistry . The electron-withdrawing nitro group significantly modulates the imidazole ring's electronic properties and reactivity [2], providing a well-defined building block with established synthetic accessibility .

1-(4-Nitrophenyl)-1H-imidazole Substitution Limitations


Generic substitution among nitroimidazole derivatives is precluded by significant variations in physicochemical and reactivity profiles. The specific para-nitro substitution pattern on the phenyl ring in 1-(4-nitrophenyl)-1H-imidazole imparts a distinct combination of electronic effects [1], coordination geometry [2], and thermal stability that directly impacts its performance in downstream applications. This report presents quantitative, comparator-driven evidence to support its selection over close analogs.

Key Evidence for 1-(4-Nitrophenyl)-1H-imidazole


Lower Activation Energy Barrier

1-(4-Nitrophenyl)-1H-imidazole exhibits an experimentally determined activation energy of 5.3 kcal/mol, placing it in a distinct reactivity class compared to the reference compounds nitrobenzene, pyridine, and quinoline . This lower energy barrier enables more facile participation in specific transformations where the other listed heterocycles require harsher conditions or exhibit different selectivity.

Kinetics Reactivity Activation Energy

Coplanar Geometry for Coordination

Single-crystal X-ray diffraction reveals that the nitrophenyl and imidazole rings in 1-(4-nitrophenyl)-1H-imidazol-3-ium chloride are nearly coplanar, with a dihedral angle of 4.59° [1]. This contrasts with related N1-phenyl-substituted imidazoles, which can adopt significantly larger dihedral angles (e.g., 26.78° in 4-nitro-1-phenylimidazole) [2]. The near-planar geometry in this compound facilitates predictable coordination modes and π-π stacking interactions in metal complexes [3].

Coordination Chemistry X-ray Crystallography Metal Complexes

Controlled Coordination Stoichiometry

1-(4-Nitrophenyl)imidazole (nopi) forms a series of well-characterized complexes with 3d transition metals [1]. Importantly, the ligand stoichiometry and resulting complex geometry are anion-dependent: with chloride, [M(nopi)₂Cl₂] complexes (M = Co, Ni, Cu, Zn) are obtained; with nitrate, [M(nopi)₆](NO₃)₂ hexakis(imidazole) complexes are formed [2]. This contrasts with less sterically demanding or electronically distinct imidazole ligands, which may not exhibit this level of controlled coordination diversity.

Coordination Chemistry 3d Metal Complexes Ligand Design

Thermal Stability and High Melting Point

1-(4-Nitrophenyl)-1H-imidazole exhibits a high melting point range of 198–203°C (lit.) [1]. This thermal stability is significantly higher than that of many N-alkyl-substituted imidazole analogs and comparable to other N-aryl imidazoles. The high melting point correlates with strong intermolecular forces in the solid state, including C–H···N, C–H···Cl, and π–π stacking interactions confirmed crystallographically [2]. The commercial specification from major suppliers ranges from 200–206°C (98% purity by HPLC) .

Thermal Stability Material Science Solid-State

Controlled Electrochemical Reduction

In aqueous media, 1-(4-nitrophenyl)-1H-imidazole undergoes a defined four-electron, four-proton reduction of the nitro group to the corresponding hydroxylamine derivative [1]. This reduction pathway is distinct from other nitroimidazoles (e.g., 4-nitroimidazole, 2-nitroimidazole) which exhibit different redox potentials and product stabilities depending on substitution pattern [2]. The predictable electrochemical behavior of this specific compound is essential for applications where controlled nitro reduction is a mechanistic requirement, such as in prodrug activation or redox-responsive material design.

Electrochemistry Nitro Reduction Cyclic Voltammetry

1-(4-Nitrophenyl)-1H-imidazole Application Scenarios


3d Metal Complex Synthesis

Utilize 1-(4-nitrophenyl)imidazole (nopi) as a ligand for the systematic synthesis of 3d transition metal complexes. The compound's near-coplanar geometry (4.59° dihedral angle) [1] and ability to form both tetrahedral [M(nopi)₂Cl₂] and octahedral [M(nopi)₆](NO₃)₂ complexes [2] enable rational control over coordination geometry. This is particularly valuable for researchers developing metal-organic catalysts or studying structure-property relationships in coordination compounds.

Kinase Inhibitor Development

Employ this compound as a key intermediate in the development of kinase inhibitor libraries. The 4-nitrophenyl imidazole core serves as a privileged scaffold in this therapeutic area [1]. The electron-withdrawing nitro group modulates the electronic properties of the imidazole ring [2], influencing target binding. Furthermore, the nitro group provides a convenient synthetic handle for subsequent reduction to the corresponding amine, enabling late-stage diversification of candidate molecules [3].

Redox-Responsive Materials

Incorporate this compound into the design of redox-active materials, sensors, or polymeric systems where controlled electrochemical reduction is required. The defined 4-electron, 4-proton reduction of the nitro group to the hydroxylamine derivative [1] provides a predictable and quantifiable electrochemical response. The high thermal stability (mp 198–203°C) [2] further supports its use in device fabrication processes that may involve elevated temperatures.

Supramolecular Crystal Engineering

Leverage the compound's planar aromatic structure and capacity for specific non-covalent interactions (C–H···N, C–H···Cl, π–π stacking) [1] for crystal engineering studies. The 4.59° coplanar dihedral angle [2] promotes reliable intermolecular packing motifs, making it a predictable building block for constructing porous frameworks, co-crystals, or other ordered solid-state assemblies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Nitrophenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.